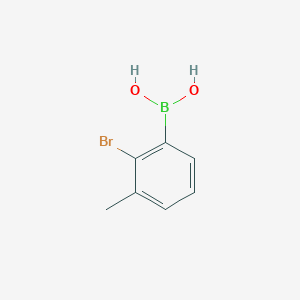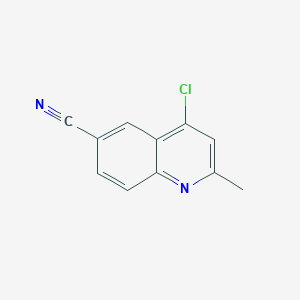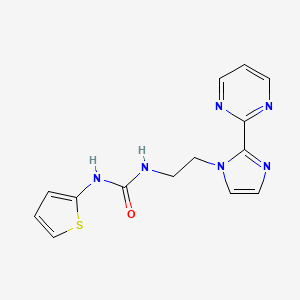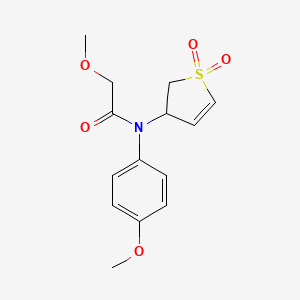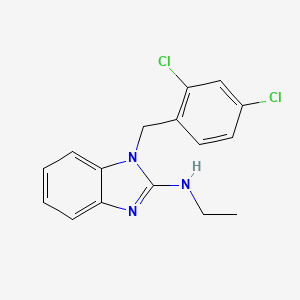![molecular formula C23H21ClN2O4S B2856526 N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 380882-36-0](/img/structure/B2856526.png)
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzoyl group, a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a propanamide group . It’s worth noting that the exact structure and properties can vary depending on the arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. As I mentioned earlier, it likely contains a benzoyl group, a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a propanamide group .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s exact structure .Scientific Research Applications
Sulfonamide Research and Applications
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is a compound that belongs to the class of sulfonamides, a group of molecules known for their wide range of applications in medicinal chemistry and environmental science. Sulfonamides have been the subject of extensive research due to their therapeutic potential and environmental impact.
Therapeutic Applications
Sulfonamides play a crucial role in the development of various drugs due to their antibacterial and therapeutic properties. They are foundational in creating diuretics, carbonic anhydrase inhibitors, antiepileptic drugs, and anti-inflammatory medications. Recent studies have focused on exploring the novel therapeutic applications of sulfonamides, including their role in treating glaucoma, cancer, and microbial infections. For instance, sulfonamide carbonic anhydrase inhibitors (CAIs) have shown promise as selective antiglaucoma drugs targeting CA II and as antitumor agents targeting CA IX/XII, demonstrating the potential for sulfonamides in developing new treatments for these conditions (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Concerns
Beyond their medicinal applications, sulfonamides and related compounds have raised environmental concerns. Studies on the occurrence, fate, and behavior of parabens and benzophenones in aquatic environments have highlighted the potential risks associated with the widespread use of sulfonamide-containing products. Parabens, often used as preservatives in cosmetics and pharmaceuticals, have been found in surface water and sediments, indicating their continuous introduction into the environment. Similarly, benzophenone-3, a common component in sunscreens, has been detected in water bodies, raising concerns about its impact on aquatic ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015); (Kim & Choi, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-16-7-10-19(11-8-16)31(29,30)25-14-13-22(27)26-21-12-9-18(24)15-20(21)23(28)17-5-3-2-4-6-17/h2-12,15,25H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGXOIMSDKPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

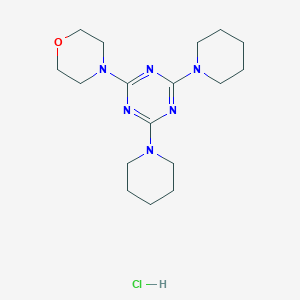
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)
![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)
![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)



